molecular formula C19H28N2O2 B1669540 N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 945128-26-7

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B1669540
CAS No.: 945128-26-7
M. Wt: 316.4 g/mol
InChI Key: NDKGACIWVAOUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of CYM 5541, also known as N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, is the Sphingosine 1-phosphate receptor 3 (S1P3) . S1P3 is a G protein-coupled receptor that plays a crucial role in various physiological processes .

Mode of Action

CYM 5541 acts as a selective and allosteric agonist for the S1P3 receptor . It occupies a different chemical space in the ligand binding pocket of S1P3 than S1P does, specifically a lower hydrophobic region around the transmembrane helix TM6 . This unique binding mode allows CYM 5541 to modulate the receptor’s activity in a distinct manner .

Biochemical Pathways

Upon activation by CYM 5541, the S1P3 receptor triggers a cascade of intracellular signaling events. One notable effect is the maximal level of ERK phosphorylation . The S1P-S1P3 signaling pathway is multifunctional and drives multiple diseases .

Pharmacokinetics

It’s soluble in DMSO, which may influence its bioavailability .

Result of Action

The activation of the S1P3 receptor by CYM 5541 leads to various molecular and cellular effects. As mentioned, one of the key outcomes is the induction of ERK phosphorylation . This can influence a variety of cellular processes, including cell growth, differentiation, and survival.

Action Environment

The action, efficacy, and stability of CYM 5541 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its pharmacological effects . .

Biochemical Analysis

Biochemical Properties

CYM 5541 plays a significant role in biochemical reactions, particularly as it interacts with the sphingosine-1-phosphate 3 receptor (S1P3R) . It is known to occupy a different chemical space in the ligand binding pocket of S1P3R than S1P does, specifically a lower hydrophobic region around transmembrane helix TM6 .

Cellular Effects

The effects of CYM 5541 on various types of cells and cellular processes are profound. It has been identified as an allosteric agonist selective for the S1P3 receptor subtype . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CYM 5541 involves its binding interactions with biomolecules, specifically the S1P3 receptor . As an allosteric modulator, it does not bind to the same site as the endogenous ligand (S1P), but instead binds to a different site on the receptor, which leads to changes in the receptor’s conformation and modulates its activity .

Dosage Effects in Animal Models

The effects of CYM 5541 at different dosages in animal models have not been explicitly reported in the literature. It is common practice in biomedical research to study the effects of varying dosages of a compound in animal models to understand its threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a modulator of the S1P3 receptor, it is likely involved in the sphingosine-1-phosphate signaling pathway .

Subcellular Localization

Given its role as a modulator of the S1P3 receptor, it is likely localized to the cell membrane where the S1P3 receptor is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML249 is synthesized through a series of organic reactions. The key steps involve the formation of a hydrazone intermediate, followed by cyclization to form the final product. The synthetic route typically includes the following steps:

    Formation of Hydrazone Intermediate: The reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine to form a hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the desired heterocyclic compound.

Industrial Production Methods

While specific industrial production methods for ML249 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ML249 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: ML249 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated compounds .

Scientific Research Applications

ML249 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the sphingosine-1-phosphate receptor subtype 3 (S1P3) and its role in various chemical pathways.

    Biology: Employed in biological studies to understand the signaling mechanisms mediated by S1P3 and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to the sphingosine-1-phosphate signaling pathway, such as cancer and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the S1P3 receptor.

Comparison with Similar Compounds

Similar Compounds

    CYM-5442: Another selective agonist of the sphingosine-1-phosphate receptor subtype 3 (S1P3).

    FTY720 (Fingolimod): A non-selective agonist of sphingosine-1-phosphate receptors, used clinically for multiple sclerosis.

    SEW2871: A selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).

Uniqueness

ML249 is unique due to its high selectivity for the sphingosine-1-phosphate receptor subtype 3 (S1P3) compared to other sphingosine-1-phosphate receptor subtypes. This selectivity allows for more targeted studies and potential therapeutic applications with reduced off-target effects .

Properties

IUPAC Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGACIWVAOUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945128-26-7
Record name 945128-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 4
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 5
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 6
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Customer
Q & A

Q1: What is CYM5541 and what is its mechanism of action?

A: CYM5541 (also known as CYM-5541 or ML249) is a selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , ] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (sphingosine-1-phosphate), CYM5541 binds to a distinct allosteric site on the receptor. [] This binding induces a conformational change in S1PR3, leading to the activation of downstream signaling pathways. [, , ]

Q2: What makes CYM5541 selective for S1PR3?

A: Research suggests that CYM5541's selectivity arises from its unique binding interaction with the S1PR3 allosteric site. This site, characterized by the key residue Phe263, accommodates CYM5541's structure, which lacks a polar moiety commonly found in other S1PR ligands. [] This hydrophobic pocket interaction contributes to its selectivity within the S1PR family. []

Q3: What are the downstream effects of CYM5541 binding to S1PR3?

A3: CYM5541 activation of S1PR3 has been linked to several downstream effects, including:

  • Increased Na+/K+ ATPase activity: CYM5541 stimulates Na+/K+ ATPase activity in HepG2 cells. This effect is abolished by S1PR3 antagonists and mimicked by other S1PR3 agonists, confirming the role of S1PR3 in this pathway. The signaling cascade involves the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), ultimately leading to increased COX-2 expression and prostaglandin E2 (PGE2) release. []
  • Modulation of sensory neuron activity: CYM5541, in conjunction with an SSTR2 agonist, elicits calcium responses in mouse sensory neurons in vitro and induces pain and thermal hypersensitivity in vivo. This effect suggests a role for S1PR3 in modulating sensory neuron excitability. []
  • Potential involvement in acute lung injury: Although requiring further investigation, studies suggest that CYM5541 may exacerbate lung injury by promoting pyroptosis, a form of programmed cell death, through the activation of the MAPK pathway. []

Q4: How does CYM5541 compare to other S1PR modulators, such as FTY720 (fingolimod)?

A: FTY720-P, the active metabolite of fingolimod, also interacts with S1PR3, but unlike CYM5541, it demonstrates a broader activity profile across multiple S1PR subtypes. [, ] While this broad activity contributes to FTY720-P's therapeutic effects in multiple sclerosis, it also leads to unwanted side effects, particularly cardiac-related ones, attributed to S1PR3 agonism. [] Therefore, the development of S1PR3-sparing compounds like CYM5541 is crucial for dissecting S1PR subtype-specific functions and exploring potential therapeutic applications with fewer side effects.

Q5: What are the potential applications of CYM5541 in research?

A5: As a selective S1PR3 agonist, CYM5541 is a valuable tool compound for investigating:

  • The role of S1PR3 in various physiological and pathological processes: This includes exploring its involvement in sensory neuron function, [] liver regeneration, [] and potentially acute lung injury. []
  • The development of novel therapeutics: Understanding the specific downstream effects of S1PR3 activation by CYM5541 could pave the way for designing targeted therapies for conditions where S1PR3 modulation shows promise, such as pain management or liver disease. [, ]
  • Structure-activity relationship (SAR) studies: CYM5541 serves as a template for developing new S1PR3 modulators with improved selectivity, potency, and pharmacokinetic properties. [, ]

Q6: Are there any tools available to study the interaction between CYM5541 and its target?

A: Yes, researchers have successfully used the NanoLuc Binary Technology (NanoBIT) to study the interaction between ATG5 and ATG16L1, proteins involved in autophagy. [] This technology can be adapted to investigate real-time interactions between CYM5541 and S1PR3, providing valuable insights into the kinetics and dynamics of this interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.